molecular formula C10H20BrNO2S B13516197 4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide

4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide

Katalognummer: B13516197
Molekulargewicht: 298.24 g/mol
InChI-Schlüssel: JZZWWWVTQGDHJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide is a heterocyclic compound that features a piperidine ring fused with a thiane-1,1-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a thiane-1,1-dione precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process typically starts with the preparation of the piperidine and thiane-1,1-dione intermediates, followed by their coupling under optimized conditions. The final product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiane-1,1-dione moiety to a thiane ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce a fully saturated thiane ring.

Wissenschaftliche Forschungsanwendungen

4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The thiane-1,1-dione moiety can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine derivatives: Compounds like piperidine and its substituted derivatives share structural similarities.

    Thiane derivatives: Thiane-1,1-dione and its analogs are structurally related.

Uniqueness

4-(Piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide is unique due to the combination of the piperidine and thiane-1,1-dione moieties. This dual functionality provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C10H20BrNO2S

Molekulargewicht

298.24 g/mol

IUPAC-Name

4-piperidin-2-ylthiane 1,1-dioxide;hydrobromide

InChI

InChI=1S/C10H19NO2S.BrH/c12-14(13)7-4-9(5-8-14)10-3-1-2-6-11-10;/h9-11H,1-8H2;1H

InChI-Schlüssel

JZZWWWVTQGDHJC-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(C1)C2CCS(=O)(=O)CC2.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.